3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide
Overview
Description
3,5-Dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide, also known as 3,5DCMB, is a research chemical . It is primarily used as a herbicide that inhibits photosynthesis in plants . The compound is metabolized to dichlorobenzene and hydrated to 3,5-dichlorobenzaldehyde . The metabolites are excreted through the urine .
Molecular Structure Analysis
The molecular formula of this compound is C12H13Cl2NO2 . It has a molecular weight of 274.14 g/mol . The structure includes a benzamide group with two chlorine atoms at the 3rd and 5th positions and an N-(2-methyl-3-oxobutan-2-yl) group .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 141 °C . The compound is stable under normal temperatures and pressures. It should be stored in a refrigerator .Scientific Research Applications
Antibacterial Activity
A study examined a series of substituted benzamides for their bactericidal properties against methicillin-resistant Staphylococcus aureus (MRSA). Compounds similar to 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide exhibited significant bactericidal effects, indicating potential applications in combating antibiotic-resistant bacteria (Zadrazilova et al., 2015).
Synthesis and Characterization for Research
Another study detailed the synthesis and characterization of a related compound, emphasizing the importance of accurate identification in research chemicals. This highlights the role of such compounds in chemical research, particularly in synthetic cannabinoid research (McLaughlin et al., 2016).
Tritium Labeling and Study of Receptor Antagonism
Tritium labeling of a similar compound was conducted to study its role as a C-C chemokine receptor 1 (CCR1) antagonist. This research demonstrates the compound's application in studying receptor-ligand interactions and pharmacodynamics (Hong et al., 2015).
Photocatalytic Degradation Studies
Research on the photocatalytic degradation of a similar compound, propyzamide, using various adsorbents and titanium dioxide, was conducted. This indicates the relevance of this compound in environmental science, particularly in the field of pollutant degradation (Torimoto et al., 1996).
Supramolecular Gelators
A study on N-(thiazol-2-yl)benzamide derivatives investigated their gelation behavior, emphasizing the role of non-covalent interactions. This suggests potential applications of similar compounds in material science, especially in the design of supramolecular gelators (Yadav & Ballabh, 2020).
Neuroleptic Activity
Research into benzamides for potential neuroleptic (antipsychotic) activity indicates the pharmacological relevance of compounds like this compound. These compounds were evaluated for their effects on behavior in rats, suggesting their utility in neuroscience and psychopharmacology (Iwanami et al., 1981).
Colorimetric Sensing of Fluoride Anions
N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, including a compound with a 3,5-dinitrophenyl group, demonstrated colorimetric sensing of fluoride anions. This highlights the use of similar benzamide compounds in analytical chemistry, particularly in the development of chemical sensors (Younes et al., 2020).
Mechanism of Action
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c1-7(16)12(2,3)15-11(17)8-4-9(13)6-10(14)5-8/h4-6H,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSJQUCGMMIFFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)NC(=O)C1=CC(=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184033 | |
Record name | Benzamide, 3,5-dichloro-N-(1,1-dimethyl-2-oxopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29918-41-0 | |
Record name | 3,5-Dichloro-N-(1,1-dimethyl-2-oxopropyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29918-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 3,5-dichloro-N-(1,1-dimethyl-2-oxopropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029918410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 3,5-dichloro-N-(1,1-dimethyl-2-oxopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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